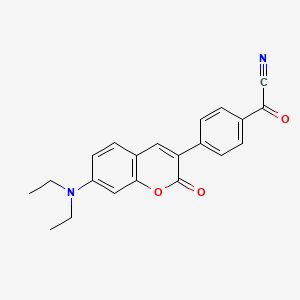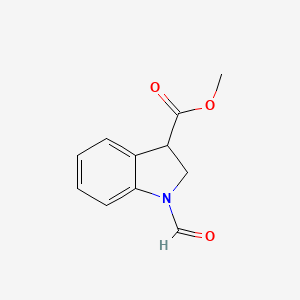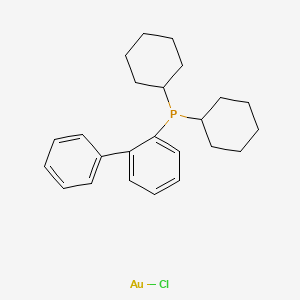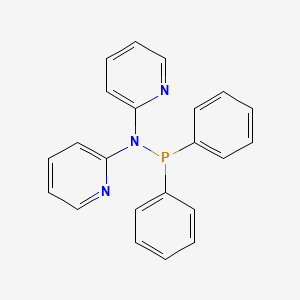
Cyanure de 4-(7-diéthylamino-3-coumarinyl)benzoyle
Vue d'ensemble
Description
4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide is a versatile chemical compound known for its unique fluorescent properties. It is widely used in scientific research, particularly in biological imaging, drug discovery, and chemical sensing. The compound consists of a 7-diethylaminocoumarin moiety attached to the fourth position of the benzoyl group, with a cyano group (C≡N) attached to the benzoyl group.
Applications De Recherche Scientifique
4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide has a wide range of scientific research applications:
Biological Imaging: Due to its fluorescent properties, the compound is used in biological imaging to observe and analyze cellular structures and functions.
Drug Discovery: It serves as a valuable tool in drug discovery, aiding in the identification and analysis of potential drug candidates.
Chemical Sensing: The compound is utilized in chemical sensing applications to detect and measure various analytes in different environments.
Clinical Diagnostics: It is employed in clinical diagnostics to monitor and detect specific biomolecules and pathogens.
Textile Dyeing: Beyond scientific research, the compound is also used in textile dyeing and functional textile processing.
Mécanisme D'action
Target of Action
4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide, also known as DACB-CN, is a multifunctional dye . It is primarily used in biological experiments to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . Therefore, its primary targets are the various biomolecules present in the biological systems where it is applied.
Biochemical Pathways
The specific biochemical pathways affected by DACB-CN would depend on the biomolecules it is used to tagInstead, it allows for the visualization and study of these pathways .
Result of Action
The result of DACB-CN’s action is the ability to visualize and track the movement and interactions of biomolecules within cells. This can provide valuable insights into cellular function, biomolecular interactions, and pathological changes .
Action Environment
The action, efficacy, and stability of DACB-CN can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other chemicals can affect the fluorescence intensity and stability of the dye. Therefore, these factors need to be carefully controlled during experiments to ensure reliable results .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide are largely defined by its role as a fluorescent derivatization reagent. It has been synthesized as a new fluorescent derivatization reagent for alcohols for use in high-performance liquid chromatography . Saturated alcohols were derivatized in good yields to give the corresponding fluorescent DACB-esters by treatment with DACB-CN . The DACB-esters of these alcohols were clearly separated on a reversed-phase HPLC column .
Cellular Effects
As a multifunctional dye, it can help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Molecular Mechanism
The molecular mechanism of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide is primarily related to its role as a fluorescent derivatization reagent. It interacts with alcohols to form fluorescent DACB-esters
Méthodes De Préparation
The synthesis of 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide involves several steps. One common method includes the reaction of 7-diethylaminocoumarin with benzoyl chloride in the presence of a base, followed by the addition of cyanide to form the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The cyano group can undergo nucleophilic substitution reactions with reagents like amines or alcohols, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and specific temperature and pressure conditions to optimize the reaction yields . Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Comparaison Avec Des Composés Similaires
4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide is unique due to its specific fluorescent properties and its ability to form stable derivatives with various target molecules. Similar compounds include:
4-(7-Diethylaminocoumarin-3-yl)benzoyl chloride: Similar structure but with a chloride group instead of a cyano group.
4-(7-Diethylaminocoumarin-3-yl)benzoyl bromide: Similar structure but with a bromide group instead of a cyano group.
4-(7-Diethylaminocoumarin-3-yl)benzoyl fluoride: Similar structure but with a fluoride group instead of a cyano group.
These similar compounds share the coumarin core structure but differ in their functional groups, which can affect their reactivity and applications.
Propriétés
IUPAC Name |
4-[7-(diethylamino)-2-oxochromen-3-yl]benzoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-3-23(4-2)17-10-9-16-11-18(21(25)26-20(16)12-17)14-5-7-15(8-6-14)19(24)13-22/h5-12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWHUDUIQPNVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441592 | |
| Record name | 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203256-20-6 | |
| Record name | 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[(1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl] (2S)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate](/img/structure/B1624668.png)



